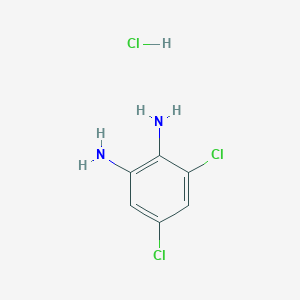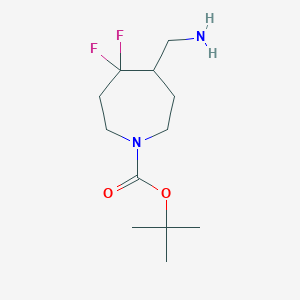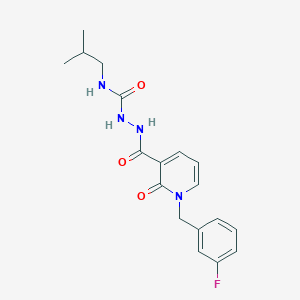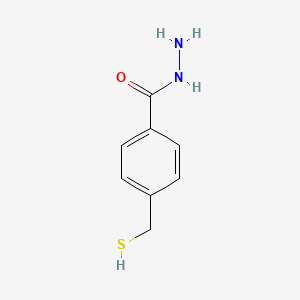
3,5-Dichlorobenzene-1,2-diamine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-Dichlorobenzene-1,2-diamine hydrochloride is a chemical compound that is widely used in scientific research. It is also known as DCBDA hydrochloride and has the chemical formula C6H7Cl2N2.HCl. This compound is a white crystalline powder that is soluble in water and has a melting point of 232-234°C. It is a derivative of benzene and is commonly used as a starting material for the synthesis of other compounds.
Aplicaciones Científicas De Investigación
Optical Properties and Polymer Applications
Research has shown that diamine monomers containing specific rings like the 1,3,4-oxadiazole can be synthesized and used to prepare novel polyamides and poly(amide-imide)s. These polymers exhibit high thermal stability, film-forming ability, good solubility in organic solvents, and notably, fluorescence in the blue region when dissolved, with high quantum yields and significant Stokes shift values. The introduction of hydrochloric acid into polymer solutions notably affects these optical properties, showcasing a potential for diverse applications in material science and engineering (Hamciuc et al., 2015).
Catalytic and Environmental Applications
The oxidation behavior of chlorinated benzenes, such as chlorobenzene and 1,3,5-trichlorobenzene, has been explored through catalytic studies using V2O5/TiO2 catalysts. This research underscores the influence of molecular structural properties on oxidation rates and the role of chlorine substituents in the catalytic oxidation process. Such studies are crucial for understanding the degradation of environmental pollutants and improving the efficiency of catalytic converters for cleaner air (Wang et al., 2015).
Advanced Material Design
Innovative diamine-containing compounds have been synthesized for potential applications in advanced material design, such as the development of green fluorophores with high fluorescence emission, photostability, and water solubility. These compounds exhibit solvent- and pH-independent fluorescence with large Stokes shifts, demonstrating their potential in imaging applications and the development of luminescent materials (Beppu et al., 2015).
Synthesis and Structural Characterization
A new siloxane diamine and its derived Schiff bases have been synthesized and characterized, revealing insights into their structure and antimicrobial activities. Such compounds highlight the synthetic versatility of diamines and their potential in developing new materials with specific biological activities (Zaltariov et al., 2013).
Mecanismo De Acción
Action Environment:
Environmental factors (e.g., temperature, pH, humidity) affect the stability and reactivity of 3,5-Dichlorobenzene-1,2-diamine hydrochloride. It may degrade under certain conditions, impacting its efficacy and persistence.
: 3,5-Dichloro-1,2-benzenediamine | ChemSpider : 3,5-dichlorobenzene-1,2-diamine hydrochloride | Sigma-Aldrich : 3,5-二氯-1,2-苯二胺_化工百科 - ChemBK
Propiedades
IUPAC Name |
3,5-dichlorobenzene-1,2-diamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6Cl2N2.ClH/c7-3-1-4(8)6(10)5(9)2-3;/h1-2H,9-10H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTMQZIQCGINOBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1N)N)Cl)Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7Cl3N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Dichlorobenzene-1,2-diamine hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-amino-6-benzyl-4-(3-bromophenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2814678.png)




![2-((1,1-dioxidobenzo[d]isothiazol-3-yl)thio)-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B2814687.png)
![2-[(4-Aminophenyl)thio]-N-(2,4-dimethylphenyl)-propanamide](/img/structure/B2814690.png)
![2-Ethyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylic acid](/img/structure/B2814692.png)


![1-benzyl-4-oxo-N-(pyridin-3-ylmethyl)-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2814696.png)
![1,9-dimethyl-4-oxo-N-(4-(phenylamino)phenyl)-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2814697.png)
![[3-[(4-methoxybenzoyl)oxymethyl]-4-oxo-2H-thiochromen-3-yl]methyl 4-methoxybenzoate](/img/structure/B2814698.png)
![2-((6-benzyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl)thio)-N-(3-fluorophenyl)acetamide](/img/structure/B2814699.png)